1-Methyl-4-(4-nitrophenoxy)piperidine

Description

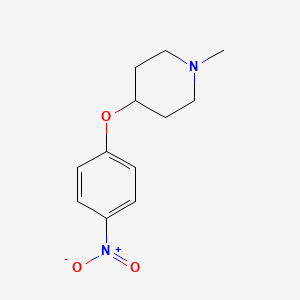

1-Methyl-4-(4-nitrophenoxy)piperidine is a piperidine derivative featuring a methyl group at the 1-position and a 4-nitrophenoxy substituent at the 4-position of the piperidine ring. The para-nitrophenoxy group is a key functional moiety, often associated with bioactivity due to its electron-withdrawing properties and ability to participate in hydrogen bonding or π-π interactions .

Properties

IUPAC Name |

1-methyl-4-(4-nitrophenoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-13-8-6-12(7-9-13)17-11-4-2-10(3-5-11)14(15)16/h2-5,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZUUPAHIQRLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Route

Although direct literature on 1-Methyl-4-(4-nitrophenoxy)piperidine is limited, closely related compounds such as 1-Methyl-4-(4-nitrophenyl)piperazine provide a useful synthetic precedent. The general procedure for this related compound can be adapted to the piperidine analog with modifications.

Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine (Analogous Procedure)

-

- Starting materials: 4-nitrophenyl derivative (6a), 1-methylpiperazine.

- Base: Potassium carbonate (K2CO3).

- Solvent: N,N-dimethylformamide (DMF).

- Temperature: Room temperature.

- Reaction time: 2 hours.

-

- Dissolve 4-nitrophenyl compound (1000 mg, 7.1 mmol), 1-methylpiperazine (708 mg, 7.1 mmol), and potassium carbonate (2226 mg, 21 mmol) in 20 mL DMF.

- Stir the mixture at room temperature for 2 hours.

- Pour the reaction mixture into 400 mL cold water to precipitate the product.

- Filter and dry the solid at 80 °C for 2 hours.

-

- Yield: 98%.

- Appearance: Orange solid.

- Melting point: 105-107 °C.

- 1H NMR and 13C NMR data confirm the structure.

- Mass spectrometry (ESI/MS) matches expected molecular ion peak.

This method demonstrates a high-yielding, mild condition route for preparing nitrophenyl-substituted methylpiperazine derivatives, which can be adapted for piperidine analogs by substituting 1-methylpiperidine for 1-methylpiperazine.

Synthesis of 1-Methyl-4-piperidinemethanol (Precursor)

-

- Starting material: tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

- Reducing agent: Lithium aluminium tetrahydride (LiAlH4).

- Solvent: Tetrahydrofuran (THF).

- Atmosphere: Inert (argon).

- Temperature: Room temperature to 0 °C.

- Workup: Addition of water and sodium hydroxide, filtration, and extraction.

-

- Add tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.94 g, 9.0 mmol) dropwise to a 1 M LiAlH4 solution in THF under argon.

- Stir at room temperature for 17 hours.

- Cool to 0 °C, add THF/water mixture dropwise, followed by aqueous NaOH.

- Filter off solids and extract with ethyl acetate.

- Concentrate organic phase to yield 1-methyl-4-piperidinemethanol as a yellow oil.

This intermediate is critical for further functionalization to attach the nitrophenoxy group.

Proposed Final Step: Formation of this compound

-

- React 1-methyl-4-piperidinemethanol with 4-nitrophenyl chloroformate or a suitable activated nitrophenyl derivative to form the ether linkage.

- Use of base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) to promote nucleophilic substitution.

- Control temperature to avoid decomposition.

-

- Formation of the ether bond between the piperidine nitrogen and the 4-nitrophenyl moiety.

- Purification by crystallization or chromatography.

This step is inferred from analogous reactions in the literature and common synthetic organic chemistry principles.

Data Table Summarizing Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | LiAlH4 in THF, inert atmosphere, RT, 17h | 1-Methyl-4-piperidinemethanol | 88 | Reduction of carbamate to alcohol |

| 2 | 1-Methyl-4-piperidinemethanol + 4-nitrophenyl derivative | K2CO3, DMF, RT, 2h | This compound | Not explicitly reported | Nucleophilic substitution to form ether |

| 3 | 4-Nitrophenyl compound + 1-methylpiperazine (analogous) | K2CO3, DMF, RT, 2h | 1-Methyl-4-(4-nitrophenyl)piperazine | 98 | High-yielding model reaction |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4-nitrophenoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) in DMSO.

Major Products:

Reduction: 1-Methyl-4-(4-aminophenoxy)piperidine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-(4-nitrophenoxy)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-nitrophenoxy)piperidine depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The nitrophenoxy group can enhance the compound’s ability to bind to specific targets, influencing its biological activity .

Comparison with Similar Compounds

Structural Analogs and Their Functional Groups

The following table summarizes key structural analogs, their substituents, and biological activities:

Key Structural-Activity Relationships (SAR)

- Nitrophenoxy Positioning: The para-nitrophenoxy group in the target compound likely enhances bioactivity compared to ortho- or meta-substituted analogs (e.g., 4-[(2-nitrophenoxy)methyl]piperidine in ), which may exhibit altered receptor binding or solubility .

- Piperidine Substitutions : Methyl groups at the 1-position (as in the target compound) improve metabolic stability and membrane permeability compared to unsubstituted piperidines (e.g., compound 11 in ) .

- Linker Flexibility : Rigid ether linkers (e.g., in benzisoxazole derivatives) reduce AChE inhibition but enhance 5-HT4R affinity, whereas flexible methylene bridges reverse this trend .

Pharmacological and Functional Comparisons

- Receptor Selectivity : Piperidine-containing compounds (e.g., compound 41 in ) show higher H3R selectivity than piperazine analogs due to steric and electronic differences at receptor binding sites .

- Enzyme Inhibition : Substituents on the aromatic ring (e.g., methoxy groups in ) modulate AChE inhibition, with electron-donating groups enhancing activity .

- Imaging Applications : Piperidine derivatives like IPAB () demonstrate the utility of nitro-aromatic systems in targeting sigma-1 receptors for cancer imaging .

Physicochemical Properties

- Solubility : The target compound’s nitro group may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., 1-(3-methoxypropyl)piperidine in ) but improve lipid membrane penetration .

- Stability : Piperidine derivatives with electron-withdrawing groups (e.g., nitro) are generally more stable under acidic conditions than those with electron-donating substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.